Lanthanum aluminum oxide

Solid oxide fuel cell Ionic conductivity Perovskite electrolyte

Epitaxial thin-film researchers face substrate lattice mismatch that compromises film crystallinity and device performance. LaAlO₃ (CAS 12003-65-5) provides a pseudocubic lattice constant of ~3.79 Å, enabling near-perfect epitaxial registry with perovskite superconductors (YBa₂Cu₃O₇), magnetics, and ferroelectrics. • Lattice mismatch: <1% with most perovskite oxides, critical for high-Jc superconducting films. • Dielectric performance: εᵣ = 24.5-27 with loss tangent of 7×10⁻⁴ (300 K) dropping to 5×10⁻⁶ (4 K) - ideal for low-loss microwave circuits. • Thermal stability: Melting point 2,080 °C; amorphous films stable up to >850 °C during CMOS processing. Available as single-crystal substrates (various orientations, epi-polished), high-purity powder, and sputtering targets. Bulk and custom packaging supported for R&D and pilot production.

Molecular Formula AlLaO3
Molecular Weight 213.885 g/mol
Cat. No. B7802825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum aluminum oxide
Molecular FormulaAlLaO3
Molecular Weight213.885 g/mol
Structural Identifiers
SMILESO=[Al]O[La]=O
InChIInChI=1S/Al.La.3O
InChIKeyKJXBRHIPHIVJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.5 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LaAlO₃ Substrate & Dielectric Specifications


Lanthanum aluminum oxide (LaAlO₃, LAO) is a perovskite-type ceramic oxide characterized by a distorted rhombohedral structure at room temperature with a pseudocubic lattice parameter of approximately 3.79 Å [1]. The material exhibits a relative dielectric constant ranging from 21 to 25, a band gap of 5.5–6.5 eV, and a melting point of 2,080 °C [2]. As a substrate material, LaAlO₃ provides close lattice matching with most perovskite-structured functional oxides, enabling epitaxial growth of ferroelectric, superconducting, and magnetic thin films . The compound is also evaluated as a high-κ gate dielectric candidate for advanced CMOS devices and as a component in solid oxide fuel cell electrolytes [3].

LaAlO₃ vs. LaGaO₃ and LaScO₃: Interchangeability


In-class perovskite oxides such as LaGaO₃, LaScO₃, and LaAlO₃ exhibit fundamentally different ionic transport behavior and chemical stability profiles that preclude generic substitution in solid oxide fuel cell (SOFC) electrolytes. Doped LaGaO₃ (LSGM) demonstrates high ionic conductivity (95 mS/cm at 800 °C) but suffers from conductivity degradation over time due to secondary phase precipitation [1]. In contrast, doped LaAlO₃ shows substantially lower ionic conductivity (1.3 mS/cm at 800 °C) yet offers superior chemical stability, particularly in reducing atmospheres and against CO₂ reactivity [2]. The selection between these materials therefore represents a deliberate trade-off between conductivity performance and operational durability [3]. Below, each quantitative differentiation dimension is documented to inform evidence-based procurement decisions.

LaAlO₃ Quantitative Performance Benchmarks


Ionic Conductivity in SOFC Electrolytes

When doped with 10% strontium on the A-site and 10% magnesium on the B-site, LaAlO₃ exhibits an ionic conductivity of 1.3 mS/cm at 800 °C, compared to 95 mS/cm for equivalently doped LaGaO₃ and 0.5 mS/cm for LaScO₃ [1]. The conductivity of doped LaGaO₃ decreases with time due to secondary phase precipitation, whereas LaAlO₃ maintains stable mixed conduction behavior in oxidizing atmospheres [1]. Undoped LaAlO₃ displays electrical conductivity of approximately 1 × 10⁻⁶ S/cm at 900 °C, with strontium doping enhancing conductivity via increased oxygen vacancy concentration [2].

Solid oxide fuel cell Ionic conductivity Perovskite electrolyte

High-κ Dielectric Constant Comparison

MOCVD-derived LaAlO₃ thin films exhibit a dielectric constant (κ) of 24.8 with a band gap of 6.36 eV, achieving an equivalent oxide thickness (EOT) of 1.2 nm for a 5 nm film thickness, with a flat-band voltage of 0.5 V and leakage current density of 76 mA/cm² at 1 V [1]. In contrast, traditional SiO₂ gate dielectrics possess κ ≈ 3.9, while binary oxides such as HfO₂ and ZrO₂ exhibit κ ≈ 25 but with band gaps of 5.6–5.8 eV and 5.0–5.8 eV respectively [2]. LaAlO₃ thus provides a dielectric constant comparable to HfO₂/ZrO₂ while maintaining a wider band gap than either binary oxide, a combination that enables thinner EOT without proportionally increased leakage current [1]. The LaAlO₃ film remains amorphous up to >850 °C, demonstrating superior thermal stability during CMOS processing relative to many alternative high-κ candidates [1].

High-κ dielectric Gate oxide CMOS EOT

Microwave Dielectric Loss Performance

LaAlO₃ single crystal substrates exhibit a microwave loss tangent of 7 × 10⁻⁴ at room temperature, decreasing to 5 × 10⁻⁶ at 4 K [1]. For comparative context, strontium titanate (SrTiO₃), a commonly considered alternative perovskite substrate, is characterized as "very lossy" with an extremely high dielectric constant at superconductive temperatures, rendering it unsuitable for high-frequency superconductor device applications [2]. LaAlO₃ single crystals demonstrate a dielectric constant of 24.5–27 at low frequency and maintain low loss characteristics across microwave frequencies [3]. The material's low loss tangent and moderate dielectric constant at cryogenic temperatures are explicitly cited as enabling characteristics for high-frequency superconducting circuit elements [2].

Microwave dielectric Loss tangent Superconductor substrate RF applications

Thermodynamic Stability on Silicon

LaAlO₃ gate dielectrics are documented to be thermodynamically stable on silicon, exhibiting minimal reaction with the Si substrate or adjacent structures during device processing [1]. This stability enables reliable fabrication of gate dielectrics with thinner equivalent oxide thickness than attainable using SiO₂ [1]. In contrast, many binary high-κ oxides (including La₂O₃ alone) are known to react with silicon to form interfacial silicate layers that degrade electrical performance and increase EOT [2]. The thermodynamic stability of LaAlO₃ on Si represents a key differentiation from simpler binary oxide alternatives, as it preserves the intended dielectric properties through the thermal budget of CMOS processing [1].

Thermodynamic stability Gate dielectric Silicon interface CMOS processing

LaAlO₃ Application Scenarios


Superconductor Thin-Film Substrate

LaAlO₃ single crystal substrates are specifically selected for epitaxial growth of layered perovskite copper oxide superconductors (e.g., YBa₂Cu₃O₇) due to their pseudo-cubic perovskite structure with a pseudocubic lattice parameter of approximately 3.79 Å, which closely matches the lattice constants of these superconductor materials and promotes oriented epitaxial film growth with high critical current density [1]. The low microwave loss tangent (7 × 10⁻⁴ at room temperature, decreasing to 5 × 10⁻⁶ at 4 K) combined with a moderate dielectric constant (24.5–27) enables fabrication of high-frequency superconducting circuit elements including Josephson junctions, waveguides, and microwave transmission lines [2]. Unlike SrTiO₃, which exhibits excessive dielectric loss and an extremely high dielectric constant at cryogenic temperatures, LaAlO₃ provides the requisite electrical isolation without compromising signal integrity [1].

High-κ Gate Dielectric for CMOS

LaAlO₃ thin films are evaluated as gate dielectric replacements for SiO₂ in advanced CMOS devices where continued scaling demands reduced equivalent oxide thickness without proportional leakage current increase [3]. With a dielectric constant of 24.8 and band gap of 6.36 eV, LaAlO₃ enables an EOT of 1.2 nm (5 nm physical film) while maintaining thermodynamic stability on silicon that prevents deleterious interfacial reaction layer formation during processing [4]. This combination of high κ, wide band gap, and silicon compatibility provides a performance envelope that binary high-κ oxides such as HfO₂ or ZrO₂ cannot simultaneously achieve—offering either comparable κ but narrower band gap, or wider band gap but lower κ [3]. The material's amorphous stability up to >850 °C further supports integration into CMOS thermal budgets [4].

SOFC Electrolyte in Aggressive Environments

Doped LaAlO₃ is considered for SOFC electrolyte applications where long-term chemical stability under reducing atmospheres and against CO₂ exposure takes precedence over maximum ionic conductivity [5]. While doped LaGaO₃ (LSGM) offers superior ionic conductivity (95 mS/cm at 800 °C vs. 1.3 mS/cm for doped LaAlO₃), the gallate-based system exhibits conductivity degradation over time due to secondary phase precipitation and demonstrates lower chemical stability at elevated temperatures [6]. In operational environments where chemical degradation rather than ohmic resistance limits device lifetime, LaAlO₃-based electrolytes may provide more durable performance despite lower baseline conductivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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